

AS-85: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-85 is a potent and selective inhibitor of the ASH1L histone methyltransferase. This document provides detailed application notes and protocols for the preclinical use of **AS-85**, summarizing its biochemical and cellular activities and providing a foundation for its in vivo evaluation. While **AS-85** demonstrates significant in vitro activity, the closely related analog, AS-99, was selected for in vivo studies in the primary literature due to its enhanced potency. The data and protocols presented herein are derived from the seminal publication detailing the discovery of these first-in-class ASH1L inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AS-85** and its more potent analog, AS-99, as characterized in in vitro assays.

Table 1: Biochemical Activity of AS-85 and AS-99 against ASH1L

Compound	IC50 (μM)	Kd (μM)
AS-85	0.60	0.78
AS-99	0.79	0.89



Table 2: Anti-proliferative Activity of AS-85 in MLL-Rearranged Leukemia Cell Lines

Cell Line	MLL Translocation	GI50 (μM)
MV4;11	MLL-AF4	~5
MOLM13	MLL-AF9	~15
KOPN8	MLL-ENL	~25
K562	No MLL translocation	No effect

Signaling Pathway

AS-85 targets ASH1L, a histone methyltransferase that plays a critical role in regulating gene expression. Specifically, ASH1L methylates histone H3 at lysine 36 (H3K36), a mark associated with active transcription. In the context of MLL-rearranged leukemias, ASH1L is crucial for the expression of oncogenic target genes, such as HOX genes. By inhibiting the catalytic SET domain of ASH1L, **AS-85** is designed to reduce H3K36 methylation at these target genes, leading to their transcriptional repression and subsequent anti-leukemic effects.



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Caption: Mechanism of action of AS-85 in inhibiting the ASH1L signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for the characterization of ASH1L inhibitors.

In Vitro ASH1L Inhibition Assay (Biochemical)



This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of **AS-85** against the catalytic activity of ASH1L.

Materials:

- Recombinant human ASH1L SET domain protein
- S-adenosyl-L-methionine (SAM)
- Biotinylated histone H3 peptide substrate
- AlphaLISA detection reagents
- AS-85 compound
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- 384-well microplates

Procedure:

- Prepare a serial dilution of AS-85 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- In a 384-well plate, add the ASH1L enzyme to the assay buffer.
- Add the diluted AS-85 or DMSO (vehicle control) to the wells containing the enzyme and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.
- Incubate the reaction mixture for 1 hour at 30°C.
- Stop the reaction by adding the AlphaLISA acceptor beads and streptavidin donor beads.
- Incubate in the dark for 1 hour at room temperature to allow for signal development.
- Read the plate on an AlphaScreen-capable plate reader.



 Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.

Cell Proliferation Assay (GI50 Determination)

This protocol outlines the procedure to determine the concentration of **AS-85** that causes 50% inhibition of cell growth (GI50).

Materials:

- Leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8, K562)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- AS-85 compound
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well clear-bottom white plates
- Multichannel pipette
- Luminometer

Procedure:

- Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Prepare a serial dilution of AS-85 in DMSO and then in cell culture medium.
- Add the diluted **AS-85** or DMSO (vehicle control) to the appropriate wells.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the GI50 values by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.

In Vivo Efficacy Study in a Mouse Model of Leukemia (using AS-99)

This protocol describes a representative in vivo study to evaluate the anti-leukemic efficacy of an ASH1L inhibitor. Note that the primary literature utilized the more potent analog, AS-99, for these studies.

Materials:

- Immunodeficient mice (e.g., NOD/SCID gamma mice)
- MLL-rearranged leukemia cells (e.g., MV4;11) engineered to express a luciferase reporter
- AS-99 compound
- Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline)
- D-luciferin
- In vivo imaging system (IVIS)

Procedure:

- Leukemia Cell Engraftment:
 - Inject 1 x 10⁶ MV4;11-luciferase cells intravenously into the tail vein of each mouse.
 - Monitor the engraftment of leukemia cells by bioluminescence imaging starting 7 days post-injection.



Treatment Administration:

- Once the leukemia burden is established (detectable bioluminescent signal), randomize the mice into treatment and vehicle control groups.
- Administer AS-99 (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily.

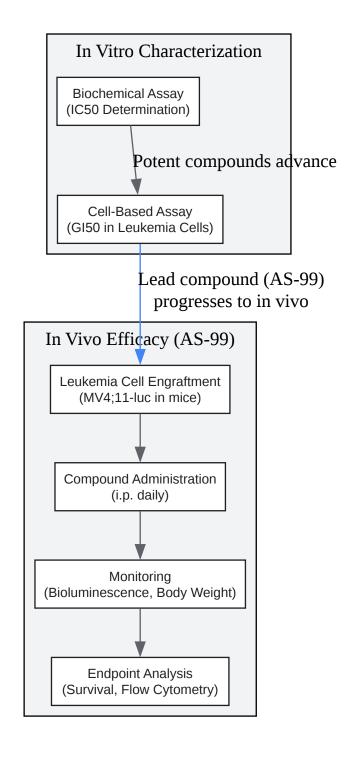
Monitoring and Data Collection:

- Monitor the tumor burden weekly using bioluminescence imaging. Inject each mouse with
 D-luciferin (150 mg/kg) and image 10 minutes later using an IVIS.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, collect bone marrow and spleen samples for flow cytometry analysis to determine the percentage of human CD45+ leukemia cells.

Data Analysis:

- Quantify the bioluminescence signal from the images to assess the change in tumor burden over time.
- Compare the survival rates between the treatment and control groups using Kaplan-Meier analysis.
- Analyze the percentage of leukemia cells in the bone marrow and spleen to determine the extent of disease infiltration.





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Caption: A generalized experimental workflow for the evaluation of ASH1L inhibitors.

Mandatory Disclaimers



- For Research Use Only (RUO): **AS-85** is intended for laboratory research purposes only and is not for use in diagnostic or therapeutic procedures. It is not for human or veterinary use.
- Safety Precautions: Standard laboratory safety precautions should be followed when handling AS-85. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
- Storage and Stability: Store **AS-85** as a solid at -20°C, protected from light. For stock solutions in DMSO, store at -20°C. Avoid repeated freeze-thaw cycles. The stability of the compound in solution should be confirmed for long-term experiments.
- To cite this document: BenchChem. [AS-85: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8248211#as-85-dosage-and-administration-guidelines]

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